![molecular formula C18H15NOS B6612602 2-((4-Methyl-2-quinolinyl)thio)-1-phenylethanone CAS No. 13896-86-1](/img/structure/B6612602.png)
2-((4-Methyl-2-quinolinyl)thio)-1-phenylethanone
Overview
Description
2-((4-Methyl-2-quinolinyl)thio)-1-phenylethanone, also known as 4-Methyl-2-quinolinylthiophenyl ethanone (MQT), is an organic compound that is used in a variety of scientific research applications. It is a colorless solid that has a melting point of 58-60 °C and is soluble in water and other organic solvents. MQT has been studied for its biochemical and physiological effects, as well as for its potential applications in laboratory experiments.
Scientific Research Applications
MQT has been studied for a variety of scientific research applications. It has been used in studies of its anti-inflammatory, anti-bacterial, and anti-fungal properties. It has also been studied for its potential applications in cancer treatment and as an insecticide. MQT has also been studied for its potential use as a herbicide and for its effects on plant growth.
Mechanism of Action
MQT has been studied for its potential mechanism of action. It has been found to act as an inhibitor of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It also has been found to act as a scavenger of reactive oxygen species (ROS) and to inhibit the activity of the transcription factor NF-κB.
Biochemical and Physiological Effects
MQT has been studied for its biochemical and physiological effects. It has been found to have anti-inflammatory, anti-bacterial, and anti-fungal properties. It has also been found to have anti-cancer and insecticidal properties. Additionally, it has been found to have herbicidal effects and to affect plant growth.
Advantages and Limitations for Lab Experiments
The use of MQT in laboratory experiments has a variety of advantages and limitations. One of the main advantages of using MQT is its low toxicity, which makes it safe to use in laboratory experiments. Additionally, MQT is relatively stable and is soluble in water and other organic solvents, making it easy to handle and store. However, MQT is not very soluble in aqueous solutions, which can limit its use in some experiments. Additionally, MQT is not very stable at high temperatures, which can limit its use in experiments that require high temperatures.
Future Directions
The potential future directions of MQT research include further studies of its anti-inflammatory, anti-bacterial, and anti-fungal properties. Additionally, further studies of its potential applications in cancer treatment and as an insecticide are needed. Additionally, further research into its potential use as a herbicide and its effects on plant growth is needed. Finally, further research into its mechanism of action is needed to better understand its biochemical and physiological effects.
Synthesis Methods
MQT can be synthesized through a two-step synthesis process. In the first step, 4-methyl-2-quinolinylthiophene is synthesized by reacting 4-methyl-2-quinoline with thionyl chloride in anhydrous dimethylformamide (DMF) at room temperature. In the second step, 4-methyl-2-quinolinylthiophene is reacted with ethanone in anhydrous DMF at room temperature. The final product is MQT.
properties
IUPAC Name |
2-(4-methylquinolin-2-yl)sulfanyl-1-phenylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NOS/c1-13-11-18(19-16-10-6-5-9-15(13)16)21-12-17(20)14-7-3-2-4-8-14/h2-11H,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAELLMKYBZSECI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20294949 | |
Record name | NSC98892 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20294949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Methyl-2-quinolinyl)thio)-1-phenylethanone | |
CAS RN |
13896-86-1 | |
Record name | NSC98892 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98892 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC98892 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20294949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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